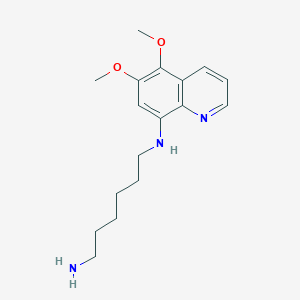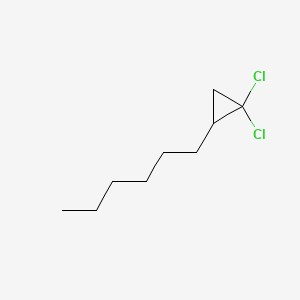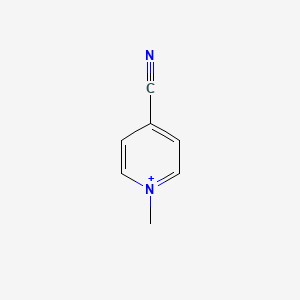
Niobium--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium–platinum (1/1) is an intermetallic compound composed of equal parts niobium and platinum. This compound is known for its unique properties, including high stability, excellent catalytic activity, and resistance to corrosion. These characteristics make it valuable in various industrial and scientific applications, particularly in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium–platinum (1/1) can be synthesized through several methods, including:
Solid-state reaction: This involves mixing niobium and platinum powders in stoichiometric ratios and heating them at high temperatures (around 1000°C) under an inert atmosphere to form the intermetallic compound.
Electrodeposition: This method involves the co-deposition of niobium and platinum from an electrolyte solution onto a substrate, followed by annealing to achieve the desired stoichiometry and phase.
Industrial Production Methods:
Mechanical alloying: This technique involves the repeated welding, fracturing, and re-welding of niobium and platinum powders in a high-energy ball mill.
Chemical vapor deposition (CVD): In this method, volatile compounds of niobium and platinum are decomposed on a heated substrate to form a thin film of the intermetallic compound.
Types of Reactions:
Oxidation: Niobium–platinum (1/1) can undergo oxidation reactions, particularly at elevated temperatures.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen gas at temperatures ranging from 300°C to 700°C.
Substitution: Various metal halides or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Niobium oxides (e.g., Nb2O5) and metallic platinum.
Reduction: Metallic niobium and platinum.
Substitution: New intermetallic compounds or alloys depending on the substituting element.
Scientific Research Applications
Niobium–platinum (1/1) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: The compound is used in the development of high-performance materials, such as superconductors and high-temperature alloys.
Mechanism of Action
The mechanism by which niobium–platinum (1/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for chemical reactions, facilitating the breaking and forming of chemical bonds. The strong metal-support interactions between niobium and platinum enhance the compound’s catalytic performance by increasing the availability of active sites and improving the stability of the catalyst . Additionally, the unique electronic properties of the compound contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Niobium–palladium (1/1): Similar to niobium–platinum (1/1), this compound also exhibits excellent catalytic properties but may differ in terms of stability and resistance to poisoning.
Niobium–rhodium (1/1): This compound is another intermetallic with catalytic applications, though it may have different electronic properties and reactivity compared to niobium–platinum (1/1).
Niobium–iridium (1/1): Known for its high-temperature stability and catalytic activity, this compound is used in applications requiring extreme conditions.
Uniqueness: Niobium–platinum (1/1) stands out due to its combination of high stability, excellent catalytic activity, and resistance to corrosion. These properties make it particularly valuable in applications where long-term performance and durability are critical .
Properties
CAS No. |
12034-70-7 |
|---|---|
Molecular Formula |
NbPt |
Molecular Weight |
287.99 g/mol |
IUPAC Name |
niobium;platinum |
InChI |
InChI=1S/Nb.Pt |
InChI Key |
ATLAQRSQSGOMOU-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


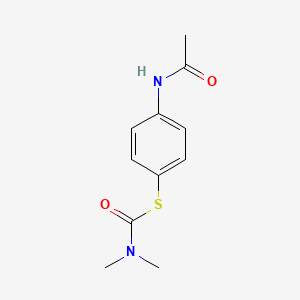


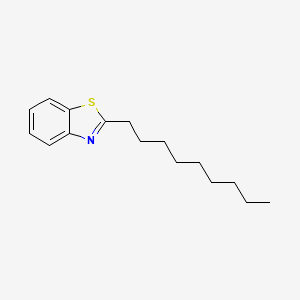
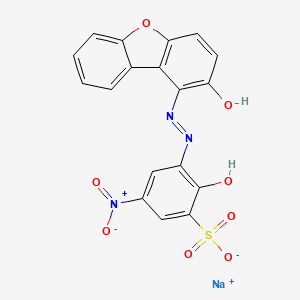
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
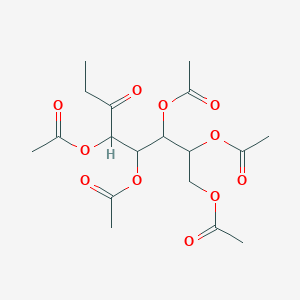
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)
